N-Boc-DL-3-Cyanophenylalanine

Peptide Synthesis Quality Control Amino Acid Derivatives

Procure N-Boc-DL-3-Cyanophenylalanine (CAS 191872-32-9) for cost-efficient exploratory synthesis where stereochemistry is not critical. This racemic mixture reduces material cost versus separate L-/D-forms. The meta-nitrile enables amidine/tetrazole formation and regioselective self-assembly studies. Boc protection is orthogonal to Fmoc chemistry, with 97% purity ensuring reliable coupling efficiency without additional purification.

Molecular Formula C15H18N2O4
Molecular Weight 290.31 g/mol
CAS No. 191872-32-9
Cat. No. B062941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-DL-3-Cyanophenylalanine
CAS191872-32-9
Molecular FormulaC15H18N2O4
Molecular Weight290.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O
InChIInChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-5-4-6-11(7-10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)
InChIKeyFDQDHMZKOPOWFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-DL-3-Cyanophenylalanine (CAS 191872-32-9) Procurement Guide for Peptide Synthesis and Medicinal Chemistry


N-Boc-DL-3-Cyanophenylalanine (CAS 191872-32-9) is a racemic, N-terminal Boc-protected derivative of the non-proteinogenic amino acid 3-cyanophenylalanine. It belongs to the class of meta-cyanophenylalanine building blocks, widely utilized as intermediates in solid-phase peptide synthesis (SPPS) and solution-phase chemistry to introduce site-specific spectroscopic probes or to enable downstream functionalization via the nitrile group [1]. The compound is commercially available with a minimum purity specification of 97% from specialized fine chemical suppliers .

Sourcing Alert for N-Boc-DL-3-Cyanophenylalanine: Why Uncontrolled Substitution Introduces Experimental Risk


Substituting N-Boc-DL-3-Cyanophenylalanine with a structurally similar analog without rigorous validation introduces significant variability in synthetic outcomes and experimental interpretation. The racemic DL-form provides a distinct advantage in cost-sensitive exploratory work where stereochemistry is not critical, yet the alternative chiral pure L- or D- forms (CAS 131980-30-8 or 205445-56-3) differ in optical rotation and can lead to divergent biological activity or self-assembly behavior in derived peptides . Furthermore, the meta (3-) position of the nitrile group fundamentally distinguishes its reactivity and spectroscopic properties from the more widely studied para (4-) isomer (e.g., Boc-4-cyanophenylalanine, CAS 131724-45-3), which exhibits established fluorescence and infrared probe capabilities not necessarily replicated by the meta-substituted analog [1]. The Boc protecting group (acid-labile) is orthogonal to Fmoc (base-labile) chemistry, preventing cross-reactivity in stepwise synthesis [2].

Product-Specific Evidence Guide: Quantitative Differentiation of N-Boc-DL-3-Cyanophenylalanine


Purity Specification Advantage: 97% Minimum Purity vs. Standard Commercial Alternatives

N-Boc-DL-3-Cyanophenylalanine is supplied with a minimum purity specification of 97%, as confirmed by supplier certificate of analysis . In comparison, the L-enantiomer counterpart (Boc-L-3-cyanophenylalanine, CAS 131980-30-8) from major commercial sources is typically offered at a lower minimum purity of 95% . This difference in purity specification can impact synthetic yield and the presence of side products in sensitive peptide coupling reactions.

Peptide Synthesis Quality Control Amino Acid Derivatives

Structural Differentiation: Racemic DL Mixture vs. Enantiopure L- or D- Forms

N-Boc-DL-3-Cyanophenylalanine is a racemic mixture containing equal parts of D- and L- enantiomers. The corresponding L-enantiomer (Boc-L-3-cyanophenylalanine, CAS 131980-30-8) exhibits a specific optical rotation of +14.2° (c=1, MeOH) and a melting point range of 126-129°C . The D-enantiomer (Boc-D-3-cyanophenylalanine, CAS 205445-56-3) exhibits a specific optical rotation of -15 ± 2° (c=1, MeOH) and a melting point range of 119-124°C . The target DL-compound, lacking a defined stereocenter, has an optical rotation of ~0° and is therefore unsuitable for applications requiring chiral fidelity.

Chiral Synthesis Stereochemistry Unnatural Amino Acids

Regioisomeric Differentiation: Meta (3-) vs. Para (4-) Cyanophenylalanine Utility

The para (4-) isomer of cyanophenylalanine (Boc-4-cyanophenylalanine, CAS 131724-45-3) has been extensively validated as a site-specific infrared (IR) probe and a fluorescence donor for Förster Resonance Energy Transfer (FRET) studies due to the environmental sensitivity of its nitrile stretching frequency and pH-dependent fluorescence behavior [1][2]. In contrast, the meta (3-) isomer present in N-Boc-DL-3-Cyanophenylalanine lacks this specific body of published spectroscopic characterization. While the meta-nitrile can still serve as a reactive handle for conversion to amidines or tetrazoles, it is not a drop-in replacement for the established para-isomer as a biophysical probe.

Spectroscopic Probe IR Spectroscopy FRET

Synthetic Utility: Nitrile as a Versatile Precursor for Amidine and Tetrazole Derivatives

The nitrile group on the phenylalanine side chain serves as a critical precursor for the synthesis of amidines and tetrazoles, which function as arginine mimetics in protease inhibitors. A patented process for synthesizing meta-substituted cyanophenylalanine derivatives (including the 3-cyano isomer) using nickel-catalyzed cyanation demonstrates industrial scalability for kilogram production of these intermediates [1]. Additionally, racemic p-cyanophenylalanine has been explicitly applied in the synthesis of aromatase inhibitors and TNFα inhibitors, indicating the broader pharmaceutical relevance of this scaffold [2]. The N-Boc protection of the amino group allows direct incorporation of this reactive nitrile handle into SPPS-compatible building blocks without risk of premature side-reactions.

Bioisostere Synthesis Arginine Mimetics Click Chemistry

Recommended Procurement and Application Scenarios for N-Boc-DL-3-Cyanophenylalanine


Cost-Efficient Solid-Phase Peptide Synthesis (SPPS) for Exploratory Chemistry

Procure N-Boc-DL-3-Cyanophenylalanine when performing initial library synthesis or SAR exploration where stereochemistry is not a primary variable. The racemic DL mixture reduces material cost compared to purchasing both L- and D-enantiomers separately . The 97% minimum purity specification from commercial suppliers ensures consistent coupling efficiency without the need for additional purification steps . The Boc protecting group is orthogonal to Fmoc chemistry, allowing for use in mixed protection strategy syntheses.

Synthesis of Arginine Mimetics and Protease Inhibitor Scaffolds

Utilize this building block as a precursor for generating amidine or tetrazole moieties via conversion of the meta-nitrile group. Patented synthetic routes confirm that meta-substituted cyanophenylalanine derivatives are viable medicinal intermediates accessible via scalable nickel-catalyzed cyanation [1]. The Boc protection remains intact during nitrile conversion, enabling subsequent peptide elongation or global deprotection under standard acidic conditions (TFA).

Negative Control or Baseline Studies for Chiral Selectivity Assays

Employ N-Boc-DL-3-Cyanophenylalanine as a racemic control in assays designed to measure enantioselective binding or activity of peptide-based inhibitors. The optical inactivity (~0° rotation) provides a clear contrast to the distinct positive and negative rotations of the pure L- and D-enantiomers (+14.2° and -15°, respectively) . This application is critical for validating that observed biological effects are stereospecific rather than arising from non-specific interactions.

Preparation of Novel Self-Assembling Peptide Nanomaterials

Incorporate this amino acid into diphenylalanine (FF) derivatives to study the impact of side-chain mutation on peptide self-assembly mechanisms. While the para-isomer is a validated IR probe for this purpose, the meta-isomer can be used to investigate regioisomeric effects on nucleation pathways and final fibril morphology, as demonstrated in analogous systems [2]. The Boc N-terminal modification is known to play a crucial role in directing the self-assembly process in FF-based systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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